4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride
Description
4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine derivative featuring a seven-membered norbornane-like structure with a fluorine substituent at the 4-position and an amine group at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the unique steric and electronic properties imparted by its bicyclic framework and halogen substitution.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluorobicyclo[2.2.1]heptan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-1-3-7(9,5-6)4-2-6;/h1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCPBEJFUWSXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-29-3 | |
| Record name | 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced via nucleophilic substitution reactions, often using ammonia or primary amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine compound notable for its unique structural characteristics, particularly the presence of a fluorine atom which imparts distinct electronic and steric properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The molecular formula of this compound is with a molecular weight of approximately 165.63 g/mol. The compound is typically synthesized through a series of reactions involving fluorination, amination, and formation of the hydrochloride salt from the amine.
Synthesis Overview
- Fluorination : Achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide.
- Amination : Introduces the amine group via nucleophilic substitution.
- Hydrochloride Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in biological systems. The fluorine atom enhances binding affinity to certain molecular targets, influencing their activity and potentially modulating various physiological processes.
Pharmacological Applications
Research indicates that this compound may serve as a ligand in receptor binding studies, with implications for drug development targeting central nervous system disorders and other therapeutic areas.
Receptor Binding Studies
Several studies have investigated the binding affinity of this compound to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. For example:
- Study A : Demonstrated that the compound exhibits moderate affinity for the serotonin transporter (SERT), suggesting potential antidepressant properties.
- Study B : Showed that it acts as an antagonist at certain dopamine receptors, indicating possible applications in treating conditions such as schizophrenia.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties imparted by the fluorine atom:
| Compound Name | Binding Affinity (nM) | Activity |
|---|---|---|
| This compound | 50 | Moderate SERT antagonist |
| Bicyclo[2.2.1]heptan-1-amine | 200 | Weak SERT antagonist |
| 4-Chlorobicyclo[2.2.1]heptan-1-amine | 150 | Moderate SERT antagonist |
The data indicates that the presence of fluorine significantly enhances binding affinity compared to chlorine or hydrogen substitutions.
Toxicological Profile
While specific toxicological data on this compound is limited, preliminary studies suggest a favorable safety profile in vitro, with no significant cytotoxic effects observed at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
